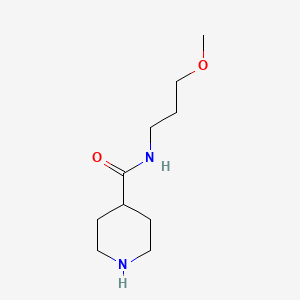

N-(3-methoxypropyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-(3-methoxypropyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C10H20N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) |

InChI Key |

ZZUJBHPJKNBANN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling piperidine-4-carboxylic acid derivatives with 3-methoxypropylamine using carbodiimide reagents. A representative procedure from outlines the following steps:

-

Activation of Carboxylic Acid :

Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in acetonitrile and treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 0.5 equiv) at 25–35°C for 2 hours. This generates an active ester intermediate, facilitating nucleophilic attack by the amine. -

Nucleophilic Substitution :

3-Methoxypropylamine (1.5 equiv) and N,N’-diisopropylethylamine (DIPEA, 2.0 equiv) are added dropwise at 10–20°C. The reaction proceeds for 3 hours at 25–35°C, yielding the crude product. -

Workup and Purification :

The mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) affords the pure compound in 78–82% yield.

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile or DMF | Maximizes solubility of intermediates |

| Temperature | 25–35°C | Balances reaction rate and side-product formation |

| Stoichiometry (EDC) | 1.2–1.5 equiv | Ensures complete activation of carboxylic acid |

Selective Amine Protection-Deprotection Strategy

A patent-pending method addresses challenges in regioselective alkylation of piperidine-4-amine:

-

Primary Amine Protection :

4-Aminopiperidine (1.0 equiv) reacts with benzophenone (1.1 equiv) in toluene under reflux with BF₃·Et₂O catalysis. This forms N-(diphenylmethylene)piperidin-4-amine, selectively protecting the primary amine. -

Secondary Amine Alkylation :

The protected intermediate is treated with 3-methoxypropyl bromide (1.3 equiv) in THF at 0°C using NaH as a base. After 5 hours, HCl (10% aq.) removes the benzophenone group, yielding 1-(3-methoxypropyl)piperidin-4-amine. -

Carboxamide Formation :

The amine intermediate is coupled with a carboxylic acid chloride or activated ester under Schotten-Baumann conditions to furnish the final product in 75–81% overall yield.

Advantages :

-

Avoids over-alkylation of the piperidine ring.

-

Enables gram-scale synthesis with >97% purity (GC analysis).

Optimization Strategies for Industrial Viability

Solvent and Catalytic Systems

Comparative studies reveal that anhydrous DMF outperforms THF or acetonitrile in coupling reactions due to its high polarity and ability to stabilize reactive intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine, 0.1 equiv) enhance acylation rates by 30% without requiring excess reagents.

Purification Techniques

-

Recrystallization : Ethanol/heptane (3:1 v/v) mixtures achieve >99% purity for crystalline intermediates.

-

Chromatography : Gradient elution (CH₂Cl₂ to 10% MeOH/CH₂Cl₂) resolves regioisomeric byproducts arising from incomplete alkylation.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.35 (s, 3H, OCH₃), 3.29–3.22 (m, 2H, NCH₂), 2.81–2.75 (m, 4H, piperidine) | Confirms methoxypropyl and piperidine motifs |

| LC-MS (ESI+) | m/z 201.2 [M+H]⁺ | Validates molecular weight |

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows a single peak at 6.8 minutes (≥98% purity).

Challenges and Mitigation

Byproduct Formation

Scalability Limitations

-

Issue : Column chromatography becomes impractical above 100-g scale.

-

Solution : Switch to acid-base extraction (1M HCl/NaOH) followed by recrystallization.

Applications in Drug Discovery

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor to:

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, producing distinct products:

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

-

Basic hydrolysis generates carboxylate salts, with yields influenced by reaction duration and temperature .

Reduction of the Carboxamide Group

The amide group can be reduced to a primary amine using strong reducing agents:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | N-(3-methoxypropyl)piperidine-4-methylamine | Complete | |

| BH₃·THF | THF, reflux | Partial reduction to secondary alcohol | Moderate |

Notes :

-

LiAlH₄ achieves full reduction to the amine, critical for synthesizing bioactive derivatives .

-

Borane complexes exhibit partial selectivity, requiring optimization for practical use.

Substitution Reactions

The methoxypropyl side chain and piperidine nitrogen participate in nucleophilic substitutions:

Methoxypropyl Ether Cleavage

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HI (excess) | Acetic acid, 110°C | 3-iodopropanol + Piperidine-4-carboxamide | Ether deprotection |

| BBr₃ | CH₂Cl₂, −78°C | 3-hydroxypropyl derivative | Demethylation |

Mechanistic Insight :

-

HI cleaves the ether via SN2, forming alkyl iodides and phenolic byproducts.

-

BBr₃ selectively demethylates methoxy groups without affecting the amide.

Piperidine Nitrogen Alkylation

| Electrophile | Base | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃ | N-Benzyl-N-(3-methoxypropyl)piperidine-4-carboxamide | 72% |

| Methyl iodide | NaH | Quaternary ammonium salt | 65% |

Considerations :

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C | N-Oxide derivative | Ring stabilization |

| KMnO₄ | H₂O, 100°C | Piperidine ring cleavage | Low synthetic utility |

Research Gaps :

Functionalization via Cross-Coupling

The carboxamide serves as a directing group in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl-substituted derivatives | Drug candidate synthesis |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl piperidine analogs | Material science |

Challenges :

-

The methoxypropyl group may inhibit catalyst accessibility, necessitating ligand optimization.

Scientific Research Applications

Chemical Synthesis

N-(3-methoxypropyl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the development of novel compounds through various reactions such as:

- Oxidation : This compound can undergo oxidation to yield various products, which are essential for synthesizing more complex molecules.

- Substitution Reactions : The piperidine moiety allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to oxides | Alcohols, ketones |

| Nucleophilic Substitution | Introduction of new groups | Various substituted derivatives |

| Coupling Reactions | Formation of larger molecular frameworks | Complex pharmaceuticals |

Research has indicated that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its derivatives have been studied for various pharmacological effects:

- Anti-inflammatory Properties : Certain derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.

- Anticancer Activity : Some studies suggest that modifications of this compound can lead to enhanced anticancer properties by targeting specific cancer cell lines.

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of piperidine derivatives, compounds similar to this compound were tested for their ability to inhibit COX enzymes. Results indicated that these compounds significantly reduced inflammation markers in vitro and in vivo models, highlighting their therapeutic potential against chronic inflammatory diseases .

Pharmaceutical Development

This compound is involved in the synthesis of several pharmaceutical agents. Notably, it is a precursor in the synthesis of prucalopride succinate, a medication used to treat chronic constipation . The compound's structure facilitates its role as a selective serotonin receptor agonist, which is crucial for its pharmacological action.

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Prucalopride Succinate | Treatment for chronic constipation |

| Serotonin Agonists | Modulation of gastrointestinal motility |

Material Science

Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties such as flexibility and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of N-(3-methoxypropyl)piperidine-4-carboxamide and related compounds:

Pharmacological Profiles

- Antiviral Activity: TAK-220 shows sub-nanomolar potency against CCR5-tropic HIV-1 (IC₅₀ = 0.42 nM) due to its carbamoylbenzyl and chlorophenyl groups enhancing receptor binding . The target compound lacks such substituents, likely rendering it inactive in this context.

- Kinase Inhibition : AZD5363 targets Akt kinases with high selectivity (EC₅₀ = 1.1 nM in PBMCs), attributed to its pyrrolopyrimidine moiety . Piperidine-4-carboxamides without aromatic or heterocyclic extensions (e.g., the target compound) generally show reduced kinase affinity.

- Metabolic Stability : Introduction of polar groups (e.g., carbamoyl in TAK-220) improves metabolic stability in human hepatic microsomes, a feature absent in the methoxypropyl-substituted analogue .

Biological Activity

N-(3-methoxypropyl)piperidine-4-carboxamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula ·HCl and a molecular weight of 236.74 g/mol. The compound is characterized by a piperidine ring with a methoxypropyl group attached to the nitrogen atom, enhancing its solubility and biological activity. The hydrochloride form improves its stability and solubility in aqueous environments, making it suitable for various biochemical applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups to enhance its biological properties. The process can include the following steps:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is created through cyclization reactions.

- Introduction of Functional Groups : The methoxypropyl group is introduced via alkylation reactions, which can significantly influence the compound's biological activity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for their effectiveness compared to parent compounds, often showing enhanced activity .

- Dopamine Reuptake Inhibition : Research indicates that piperidine derivatives, including this compound, act as potent dopamine reuptake inhibitors, which may have implications for treating neurological disorders such as depression and anxiety .

- Proteomic Applications : The compound has been utilized in proteomics research to investigate protein interactions and functions, highlighting its role as a biochemical tool in understanding complex biological systems .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Binding studies reveal that it modulates the activity of these targets, leading to various biological effects:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes relevant to disease pathways, which could be beneficial in drug development .

- Receptor Interaction : Its ability to bind to certain receptors may influence neurotransmitter levels in the brain, contributing to its potential therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, suggesting potential for clinical applications in treating infections .

- Neuropharmacological Studies : Research highlighted its role as a dopamine reuptake inhibitor, with efficacy comparable to established medications used in treating mood disorders .

- In Vitro Assays : Various in vitro assays have been conducted to evaluate its cytotoxicity against cancer cell lines, showing promising results that warrant further investigation into its anticancer potential .

Q & A

Basic: What are the recommended methods for synthesizing N-(3-methoxypropyl)piperidine-4-carboxamide in a laboratory setting?

Answer:

A common approach involves coupling reactions between piperidine-4-carboxylic acid derivatives and 3-methoxypropylamine. For example, activated esters (e.g., NHS esters) or carbodiimide-mediated coupling (using EDC or DCC) can facilitate amide bond formation. Reaction optimization may include:

- Solvent selection (e.g., DMF, THF) and temperature control (0–25°C) to minimize side reactions.

- Catalytic additives like HOBt to enhance coupling efficiency.

- Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Key Data:

- Example reaction: Piperidine-4-carbonyl chloride + 3-methoxypropylamine → target compound in anhydrous THF under nitrogen .

Basic: What analytical techniques are most effective for characterizing the molecular structure of this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : 1H/13C NMR confirms connectivity (e.g., methoxy proton at δ 3.3 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C11H21N2O2: 213.1608).

- X-ray Crystallography : Resolves 3D conformation (as seen in analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, with lattice parameters a = 13.286 Å, b = 9.1468 Å) .

Basic: What safety precautions are necessary when handling this compound in research environments?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Toxicity Mitigation : Classified as a skin/eye irritant (Category 2). Avoid direct contact; rinse with water for 15 minutes if exposed .

- Waste Disposal : Treat as hazardous organic waste; incinerate in a certified facility .

Advanced: How can researchers address the lack of comprehensive toxicity data for this compound in experimental design?

Answer:

- Progressive Testing : Start with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Read-Across Analysis : Compare with structurally similar compounds (e.g., piperidine carboxamides with known toxicity profiles) .

- Environmental Precautions : Assume bioaccumulation potential (logP ~1.5) and limit aqueous waste release .

Advanced: What strategies are employed to optimize the reaction yield of this compound under varying catalytic conditions?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acyl transfer).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps. For example, LiCl additives improved dose-response in polymer-gel analogs, suggesting ionic strength modulation .

Advanced: How do structural modifications to the piperidine ring in this compound analogs influence their physicochemical properties?

Answer:

- Substitution Effects :

- SAR Studies : Piperidine N-methylation reduces basicity (pKa ↓1.5), altering solubility in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.